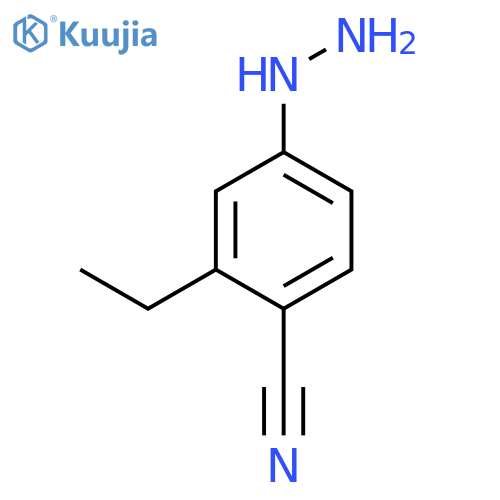

Cas no 1806361-11-4 (4-Cyano-3-ethylphenylhydrazine)

1806361-11-4 structure

商品名:4-Cyano-3-ethylphenylhydrazine

CAS番号:1806361-11-4

MF:C9H11N3

メガワット:161.203741312027

CID:4934789

4-Cyano-3-ethylphenylhydrazine 化学的及び物理的性質

名前と識別子

-

- 4-Cyano-3-ethylphenylhydrazine

-

- インチ: 1S/C9H11N3/c1-2-7-5-9(12-11)4-3-8(7)6-10/h3-5,12H,2,11H2,1H3

- InChIKey: GQOWPEXEXNKYBZ-UHFFFAOYSA-N

- ほほえんだ: N(C1=CC=C(C#N)C(=C1)CC)N

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 61.8

4-Cyano-3-ethylphenylhydrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A250000543-250mg |

4-Cyano-3-ethylphenylhydrazine |

1806361-11-4 | 98% | 250mg |

748.00 USD | 2021-06-15 | |

| Alichem | A250000543-1g |

4-Cyano-3-ethylphenylhydrazine |

1806361-11-4 | 98% | 1g |

1,668.15 USD | 2021-06-15 | |

| Alichem | A250000543-500mg |

4-Cyano-3-ethylphenylhydrazine |

1806361-11-4 | 98% | 500mg |

1,048.60 USD | 2021-06-15 |

4-Cyano-3-ethylphenylhydrazine 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

1806361-11-4 (4-Cyano-3-ethylphenylhydrazine) 関連製品

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬